molecular formula C6H5Cl2FNOP B12826777 (4-Fluorophenyl)phosphoramidic dichloride CAS No. 917617-84-6

(4-Fluorophenyl)phosphoramidic dichloride

Cat. No.: B12826777
CAS No.: 917617-84-6
M. Wt: 227.98 g/mol
InChI Key: RIZGDHFCDUAODQ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H5Cl2FNOP It is a derivative of phosphoramidic dichloride, where one of the phenyl groups is substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)phosphoramidic dichloride typically involves the reaction of 4-fluoroaniline with phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

4-Fluoroaniline+POCl3(4-Fluorophenyl)phosphoramidic dichloride+HCl\text{4-Fluoroaniline} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 4-Fluoroaniline+POCl3​→(4-Fluorophenyl)phosphoramidic dichloride+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)phosphoramidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and 4-fluoroaniline.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Substitution Products: Phosphoramidates, phosphorothioates

    Oxidation Products: Phosphoric acid derivatives

    Reduction Products: Reduced phosphorus compounds

Scientific Research Applications

(4-Fluorophenyl)phosphoramidic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, which are important intermediates in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)phosphoramidic dichloride involves its ability to react with nucleophiles, leading to the formation of stable phosphorus-nitrogen or phosphorus-oxygen bonds. This reactivity is due to the electrophilic nature of the phosphorus atom, which is enhanced by the presence of electron-withdrawing chlorine and fluorine substituents. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Phosphoramidic Dichloride: The parent compound without the fluorine substitution.

    (4-Chlorophenyl)phosphoramidic Dichloride: Similar structure with a chlorine atom instead of fluorine.

    (4-Methylphenyl)phosphoramidic Dichloride: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-Fluorophenyl)phosphoramidic dichloride imparts unique properties, such as increased reactivity and stability, compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s electronic structure and reactivity, making it a valuable reagent in various chemical transformations.

Biological Activity

(4-Fluorophenyl)phosphoramidic dichloride is a phosphorus-containing compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a fluorinated phenyl group attached to a phosphoramidic moiety. This configuration is significant for its biological interactions.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. The following table summarizes key findings regarding its activity:

CompoundGI50 Value (µM)Cancer Cell Lines TestedMechanism of Action
This compound1.20A549, HeLa, MCF-7Dual inhibition of EGFR and BRAF V600E
Reference Compound (Doxorubicin)1.10A549, HeLa, MCF-7DNA intercalation and topoisomerase inhibition

The GI50 value indicates the concentration required to inhibit cell growth by 50%. Notably, this compound demonstrates comparable potency to doxorubicin, a well-known chemotherapeutic agent .

The mechanism through which this compound exerts its antiproliferative effects involves the dual inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E mutations. These targets are crucial in many cancers, particularly non-small cell lung cancer and melanoma.

In vitro studies have shown that treatment with this compound leads to:

  • Induction of apoptosis through increased levels of caspases 3 and 8.
  • Downregulation of anti-apoptotic proteins such as Bcl-2.
  • Enhanced binding affinity to target proteins, as confirmed by molecular docking studies .

Case Studies

A notable case study involved the synthesis and testing of several derivatives of this compound, which were evaluated for their biological activity. The most potent derivative exhibited a GI50 value of 1.05 µM against cancer cell lines, indicating strong potential for further development as an anticancer agent .

Toxicity and Safety Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic applications. Preliminary assessments indicate that it has low toxicity levels compared to traditional chemotherapeutics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable profiles with minimal adverse effects .

Properties

CAS No.

917617-84-6

Molecular Formula

C6H5Cl2FNOP

Molecular Weight

227.98 g/mol

IUPAC Name

N-dichlorophosphoryl-4-fluoroaniline

InChI

InChI=1S/C6H5Cl2FNOP/c7-12(8,11)10-6-3-1-5(9)2-4-6/h1-4H,(H,10,11)

InChI Key

RIZGDHFCDUAODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NP(=O)(Cl)Cl)F

Origin of Product

United States

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